C12H8ClFN4O
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Overview
Description
. This compound is a member of the triazolopyrazine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 8-chloro-3-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted phenylhydrazine and a suitable pyrazine derivative.
Cyclization Reaction: The phenylhydrazine derivative undergoes cyclization with the pyrazine derivative under acidic or basic conditions to form the triazolopyrazine core.
Substitution Reaction: The chloro and fluoro substituents are introduced through nucleophilic substitution reactions using appropriate halogenating agents.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide
Chemical Reactions Analysis
8-chloro-3-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles like amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxy derivatives
Scientific Research Applications
8-chloro-3-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 8-chloro-3-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
8-chloro-3-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other similar compounds in the triazolopyrazine family:
Similar Compounds: Compounds such as 8-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine and 8-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine share structural similarities.
Uniqueness: The presence of both fluoro and methoxy substituents in 8-chloro-3-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine imparts unique chemical and biological properties, making it distinct from other compounds in its class
Properties
Molecular Formula |
C12H8ClFN4O |
---|---|
Molecular Weight |
278.67 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H8ClFN4O/c13-9-2-1-3-10(14)8(9)6-17-18-12(19)11-7-15-4-5-16-11/h1-7H,(H,18,19)/b17-6+ |
InChI Key |
CLVNVCHNSGDXBO-UBKPWBPPSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=NC=CN=C2)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=NC=CN=C2)F |
Origin of Product |
United States |
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